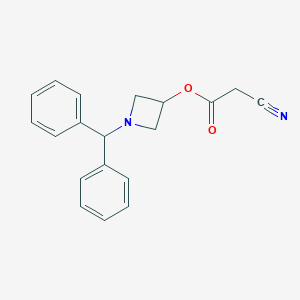

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

概要

説明

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound with the molecular formula C19H18N2O2 It is known for its unique structure, which includes an azetidine ring and a cyanoacetate group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate typically involves the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions.

化学反応の分析

Types of Reactions

1-Benzhydrylazetidin-3-yl 2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is primarily studied for its potential as a therapeutic agent. It has been evaluated for its activity as a dopaminergic antagonist, which is crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's interactions with D2 and D4 dopamine receptors have been documented, indicating promising pharmacological profiles.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including azelnidipine, a calcium channel blocker used for hypertension treatment. Its unique structure allows for further chemical modifications that enhance the efficacy of resultant drugs .

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, which is essential for understanding its therapeutic applications. Studies have demonstrated its role in synthesizing biologically active compounds through enzyme interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Calcium Channel Blocker Development : A study highlighted its role as an intermediate in synthesizing azelnidipine, demonstrating its significance in cardiovascular pharmacology .

- Enzyme Modulation : Investigations into the interactions of this compound with specific enzymes have shown promising results in modulating their activities, indicating potential uses in enzyme-related therapies.

Comparative Analysis with Related Compounds

The following table illustrates variations among related compounds based on structural features and potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester | Contains diphenylmethyl instead of benzhydryl | Variations in substituents affect biological activity |

| N-(1-benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methylsulfonamide | Contains sulfonamide group | Potentially different pharmacological properties |

| 1-(4,4'-Difluorobenzhydryl)-3-azetidinyl cyanoacetate | Contains difluorobenzhydryl substitution | Enhanced lipophilicity may influence bioavailability |

作用機序

The mechanism of action of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

類似化合物との比較

Similar Compounds

- 1-Benzhydrylazetidin-3-yl acetate

- 1-Benzhydrylazetidin-3-yl propionate

- 1-Benzhydrylazetidin-3-yl butyrate

Uniqueness

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is unique due to its cyanoacetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

生物活性

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a compound characterized by its unique structural features, including an azetidine ring and a cyanoacetate group. Its molecular formula is C19H18N2O2, and it has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is synthesized through the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The synthesis typically involves solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing several metabolic pathways and cellular responses. The specific mechanisms can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Binding : It can bind to receptors, potentially mimicking or blocking natural ligands.

- Signal Transduction Modulation : By affecting signal transduction pathways, it can influence gene expression and cellular behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Initial screenings indicate activity against certain bacterial strains, which could be explored further for antibiotic development.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease treatments.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. |

| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study C | Neuroprotection | Reported reduced apoptosis in neuronal cell cultures exposed to oxidative stressors when treated with the compound. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Benzhydrylazetidin-3-yl acetate | Similar azetidine structure without cyano group | Moderate anticancer activity |

| 1-Benzhydrylazetidin-3-yl propionate | Similar structure with propionate group | Lower antimicrobial effectiveness |

特性

IUPAC Name |

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGPBFUBSHVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433535 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-14-2 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。